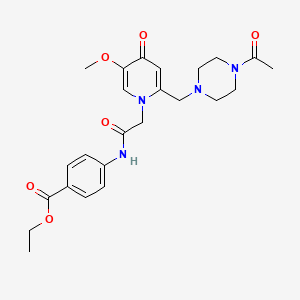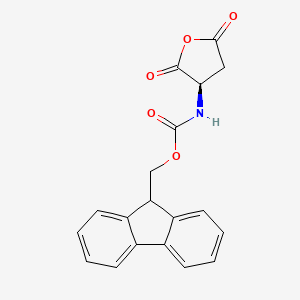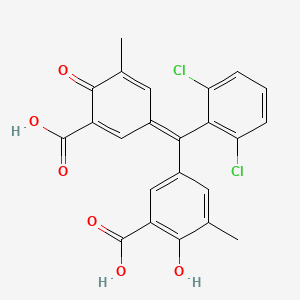
2-Pyrazinecarboxamide, 3,5-diamino-N-(aminoiminomethyl)-6-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrazinecarboxamide, 3,5-diamino-N-(aminoiminomethyl)-6-chloro- is a chemical compound with the molecular formula C6H9ClN6O It is known for its unique structure, which includes a pyrazine ring substituted with amino, chloro, and carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrazinecarboxamide, 3,5-diamino-N-(aminoiminomethyl)-6-chloro- typically involves multi-step reactions starting from pyrazine derivatives. One common method includes the chlorination of 2-pyrazinecarboxamide followed by the introduction of amino groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-Pyrazinecarboxamide, 3,5-diamino-N-(aminoiminomethyl)-6-chloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, palladium on carbon (Pd/C) as a catalyst
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazinecarboxylic acids, while reduction can produce amine derivatives. Substitution reactions can result in various substituted pyrazinecarboxamides.
Scientific Research Applications
2-Pyrazinecarboxamide, 3,5-diamino-N-(aminoiminomethyl)-6-chloro- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Pyrazinecarboxamide, 3,5-diamino-N-(aminoiminomethyl)-6-chloro- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Pyrazinecarboxamide, 3,5-diamino-6-bromo-N-(aminoiminomethyl)-
- 2-Pyrazinecarboxamide, 3,5-diamino-N-(aminoiminomethyl)-6-fluoro-
- 2-Pyrazinecarboxamide, 3,5-diamino-N-(aminoiminomethyl)-6-methyl-
Uniqueness
Compared to its analogs, 2-Pyrazinecarboxamide, 3,5-diamino-N-(aminoiminomethyl)-6-chloro- is unique due to the presence of the chloro substituent, which can significantly influence its chemical reactivity and biological activity. The chloro group can enhance the compound’s ability to participate in substitution reactions and may also affect its interaction with biological targets, potentially leading to distinct pharmacological properties.
Properties
Molecular Formula |
C6H8ClN7O |
|---|---|
Molecular Weight |
229.63 g/mol |
IUPAC Name |
3,5-diamino-6-chloro-N-[(E)-hydrazinylidenemethyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C6H8ClN7O/c7-3-5(9)14-4(8)2(13-3)6(15)11-1-12-10/h1H,10H2,(H4,8,9,14)(H,11,12,15) |
InChI Key |
SNZMDTWBYHASLK-UHFFFAOYSA-N |
Isomeric SMILES |
C(=N/N)\NC(=O)C1=C(N=C(C(=N1)Cl)N)N |
Canonical SMILES |
C(=NN)NC(=O)C1=C(N=C(C(=N1)Cl)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-phenyl-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione](/img/structure/B12345574.png)

![6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(cyclopropylmethyl)-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12345585.png)
![3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-8-methyl-6-methylidenepyrido[2,3-d]pyrimidin-1-ium-2,4,7-trione](/img/structure/B12345590.png)

![3-benzyl-7-chloro-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione](/img/structure/B12345604.png)

![11-[(2-Chloro-6-fluorophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12345612.png)
![N-[(2-hydroxy-1H-indol-3-yl)imino]-5-(4-methylphenyl)pyrazolidine-3-carboxamide](/img/structure/B12345614.png)
![4-Piperidinecarboxamide, 1-[7-(trifluoromethyl)-4-quinolinyl]-](/img/structure/B12345620.png)
![4-Pyridinecarboxylic acid, 2-[[(2-thienylcarbonyl)amino]thioxomethyl]hydrazide](/img/structure/B12345625.png)

![Gold, chloro[tris(4-methylphenyl)phosphine]-](/img/structure/B12345635.png)
![5-(4-methoxyphenyl)-N-[(E)-(2-methoxyphenyl)methylideneamino]pyrazolidine-3-carboxamide](/img/structure/B12345638.png)
